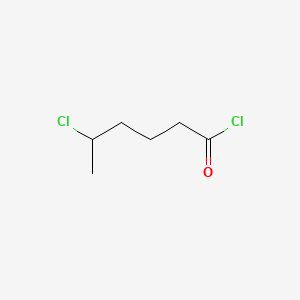
Cangrelor Impurity 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cangrelor Impurity 4 is a chemical compound with the molecular formula C17H16ClIO3 and a molecular weight of 430.7 . Its chemical name is (2-Chloro-5-iodophenyl) (4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanol .
Synthesis Analysis
The synthesis of Cangrelor involves a key step in the synthesis of compound 1 from intermediate 5 . The effects of key synthesis parameters, including reaction temperature and time, were discussed .Chemical Reactions Analysis
Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .Aplicaciones Científicas De Investigación
Quality Control
Como estándar de referencia, ayuda en aplicaciones de control de calidad para la Solicitud de Nuevo Fármaco Abreviado (ANDA) o durante la producción comercial {svg_1}.
Method Validation
Es útil en los procesos de validación de métodos (AMV), asegurando que los métodos analíticos produzcan resultados precisos {svg_2}.
Stability Studies
Se puede utilizar en estudios de estabilidad para determinar la vida útil y las condiciones de almacenamiento adecuadas de Cangrelor {svg_3}.
Identification of Unknown Impurities
Ayuda a identificar impurezas desconocidas en las formulaciones de medicamentos, lo cual es crucial para la seguridad de los medicamentos {svg_4}.
Assessment of Genotoxic Potential
Puede utilizarse para evaluar el potencial genotóxico de las impurezas presentes en los productos farmacéuticos {svg_5}.
Clinical Research
En entornos clínicos, podría utilizarse potencialmente para comprender la farmacodinamia y la farmacocinética de Cangrelor {svg_6} {svg_7} {svg_8}.
Drug Development
Podría desempeñar un papel en los procesos de desarrollo de fármacos, especialmente en la comprensión de la interacción y los efectos de las impurezas en la eficacia y seguridad de los fármacos {svg_9} {svg_10}.
Mecanismo De Acción
Target of Action
Cangrelor Impurity 4, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that is integral to the formation of blood clots. By antagonizing this receptor, this compound can effectively inhibit platelet aggregation .
Mode of Action
This compound acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, a process typically triggered by damaged blood vessels, red blood cells, and/or platelets . By blocking the P2Y12 receptor, this compound prevents ADP from activating platelets, thereby inhibiting platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the platelet activation pathway . By inhibiting the P2Y12 receptor, this compound prevents the activation of platelets by ADP. This results in a decrease in platelet aggregation, which can reduce the risk of clot formation and subsequent cardiovascular events such as myocardial infarction or stent thrombosis .
Pharmacokinetics
This compound, like Cangrelor, is administered intravenously and has a rapid onset of action . The short half-life of Cangrelor, approximately 3-6 minutes, results in a rapid offset of antiplatelet effect and the effect on the bleeding time within 20 minutes after discontinuation of the infusion .
Result of Action
The primary result of this compound’s action is a significant reduction in platelet aggregation . This can reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cangrelor Impurity 4 involves the reaction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDC and a catalyst like DMAP.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "4-methoxyphenylacetic acid", "EDC", "DMAP", "DMF", "DIPEA", "Dichloromethane", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 g) and 4-methoxyphenylacetic acid (1.2 g) in DMF (15 mL).", "Step 2: Add EDC (1.5 g) and DMAP (0.2 g) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add DIPEA (1.0 mL) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Pour the reaction mixture into a mixture of ice and ethanol (50 mL each), and stir for 30 minutes.", "Step 5: Collect the precipitate by filtration and wash with water (10 mL).", "Step 6: Dissolve the crude product in dichloromethane (30 mL) and add sodium hydroxide solution (10%) until the pH reaches 11.", "Step 7: Extract the product with dichloromethane (3 x 30 mL) and dry over anhydrous sodium sulfate.", "Step 8: Evaporate the solvent under reduced pressure to obtain the pure Cangrelor Impurity 4 (yield: 75%)." ] } | |
Número CAS |
1830294-26-2 |
Fórmula molecular |
C22H28F3N5O7S2 |
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1 |
Clave InChI |
BHXXFBCYKOTNPY-WVSUBDOOSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



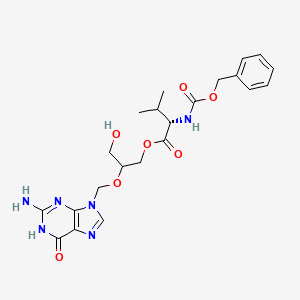
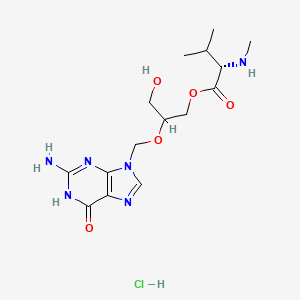
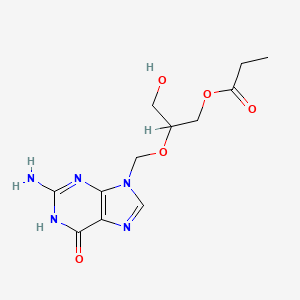
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)
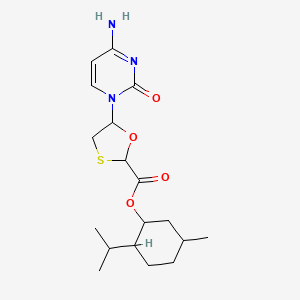
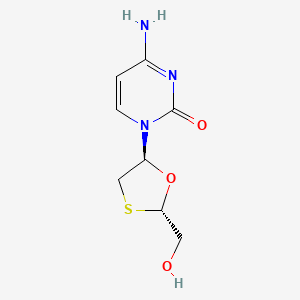
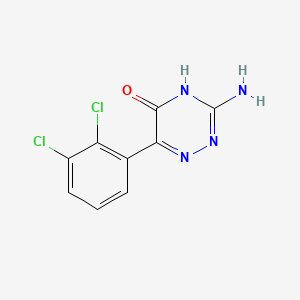


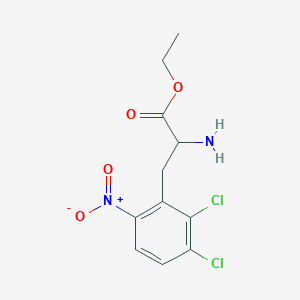
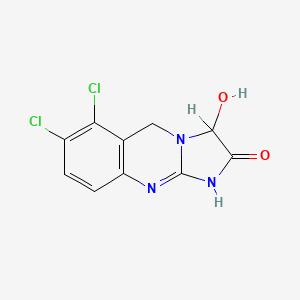

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
